3-Bromo-1-tert-butylpyrrolidin-2-one
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Overview
Description
3-Bromo-1-tert-butylpyrrolidin-2-one: is a chemical compound with the molecular formula C8H14BrNO and a molecular weight of 220.11 g/mol . This compound is characterized by the presence of a bromine atom attached to the third position of a pyrrolidinone ring, which is further substituted with a tert-butyl group at the nitrogen atom. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-tert-butylpyrrolidin-2-one typically involves the bromination of 1-tert-butylpyrrolidin-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-tert-butylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyrrolidinones.
Reduction Reactions: The compound can be reduced to form 1-tert-butylpyrrolidin-2-one.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted pyrrolidinones.
Reduction Reactions: 1-tert-butylpyrrolidin-2-one.
Oxidation Reactions: Oxidized derivatives of the original compound.
Scientific Research Applications
3-Bromo-1-tert-butylpyrrolidin-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1-tert-butylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group play crucial roles in determining the compound’s reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
1-tert-butylpyrrolidin-2-one: Lacks the bromine atom, leading to different reactivity and applications.
3-Chloro-1-tert-butylpyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
3-Iodo-1-tert-butylpyrrolidin-2-one:
Uniqueness: 3-Bromo-1-tert-butylpyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it suitable for particular chemical transformations and applications .
Properties
IUPAC Name |
3-bromo-1-tert-butylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGBSXRCJMDTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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